Cas no 1805618-35-2 (6-(Aminomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetonitrile)

6-(Aminomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetonitrile is a fluorinated pyridine derivative with a versatile reactive profile, featuring both aminomethyl and acetonitrile functional groups. The difluoromethyl and fluorine substituents enhance its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s structural motifs are conducive to further derivatization, enabling the development of bioactive molecules with improved metabolic stability and binding affinity. Its high purity and well-defined reactivity make it suitable for precision applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The compound is typically handled under controlled conditions due to its sensitive functional groups.
6-(Aminomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetonitrile structure
1805618-35-2 structure
Product Name:6-(Aminomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetonitrile
CAS No:1805618-35-2
MF:C9H8F3N3
MW:215.175131797791
CID:4884413
Update Time:2025-10-28

6-(Aminomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-(Aminomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetonitrile
    • Inchi: 1S/C9H8F3N3/c10-8(11)7-5(1-2-13)3-6(4-14)15-9(7)12/h3,8H,1,4,14H2
    • InChI Key: IULLFVKIAGUTLL-UHFFFAOYSA-N
    • SMILES: FC1=C(C(F)F)C(CC#N)=CC(CN)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 250
  • XLogP3: 0.5
  • Topological Polar Surface Area: 62.7

6-(Aminomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029033266-250mg
6-(Aminomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetonitrile
1805618-35-2 95%
250mg
$950.60 2022-04-01
Alichem
A029033266-500mg
6-(Aminomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetonitrile
1805618-35-2 95%
500mg
$1,617.60 2022-04-01
Alichem
A029033266-1g
6-(Aminomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetonitrile
1805618-35-2 95%
1g
$2,952.90 2022-04-01

Additional information on 6-(Aminomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetonitrile

Recent Advances in the Study of 6-(Aminomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetonitrile (CAS: 1805618-35-2)

The compound 6-(Aminomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetonitrile (CAS: 1805618-35-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the importance of this compound as a key intermediate in the synthesis of novel pharmaceutical agents. The presence of both difluoromethyl and aminomethyl groups on the pyridine ring imparts unique electronic and steric properties, making it a versatile building block for the development of bioactive molecules. Researchers have successfully utilized this compound in the synthesis of inhibitors targeting various enzymes, including kinases and proteases, which are implicated in a range of diseases such as cancer and inflammatory disorders.

One of the most notable advancements in the study of 6-(Aminomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetonitrile is its application in the development of selective kinase inhibitors. A recent publication in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high selectivity for specific kinase isoforms, reducing off-target effects and improving therapeutic efficacy. The study employed a combination of computational modeling and in vitro assays to elucidate the binding interactions and optimize the compound's pharmacokinetic properties.

In addition to its role in kinase inhibition, this compound has also shown promise in the field of antimicrobial research. A study published in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of 6-(Aminomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetonitrile exhibit potent activity against drug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics.

The synthesis of 6-(Aminomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetonitrile has also seen significant improvements in recent years. A team of chemists from a leading pharmaceutical company developed a novel, scalable synthetic route that significantly reduces the number of steps and improves overall yield. This advancement is expected to facilitate the large-scale production of the compound for further preclinical and clinical studies.

Looking ahead, researchers are exploring the potential of this compound in other therapeutic areas, including neurodegenerative diseases and metabolic disorders. Preliminary data from animal models suggest that certain derivatives may cross the blood-brain barrier, opening up possibilities for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. However, further studies are needed to validate these findings and assess the compound's safety profile.

In conclusion, 6-(Aminomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetonitrile (CAS: 1805618-35-2) represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features, combined with recent advancements in synthesis and biological evaluation, position it as a valuable tool in medicinal chemistry. Continued research in this area is expected to yield new insights and potential drug candidates in the coming years.

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